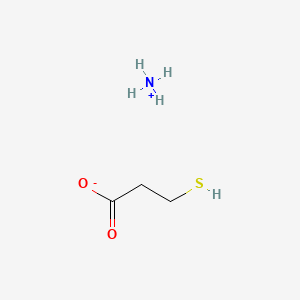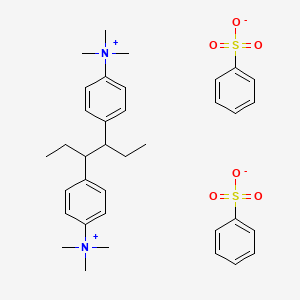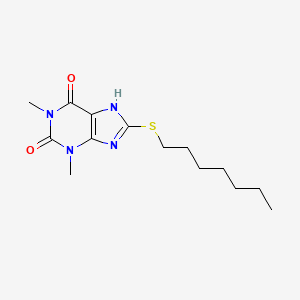
8-(N-Heptylthio)theophylline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Heptylsulfanyl-1,3-dimethyl-7H-purine-2,6-dione is a chemical compound known for its unique structure and potential applications in various scientific fields. It belongs to the class of purine derivatives, which are compounds containing a purine ring system. This compound is characterized by the presence of a heptylsulfanyl group at the 8-position and two methyl groups at the 1 and 3 positions of the purine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-heptylsulfanyl-1,3-dimethyl-7H-purine-2,6-dione typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 1,3-dimethyl-7H-purine-2,6-dione.
Introduction of Heptylsulfanyl Group: The heptylsulfanyl group is introduced at the 8-position through a nucleophilic substitution reaction. This involves the reaction of 1,3-dimethyl-7H-purine-2,6-dione with heptylthiol in the presence of a suitable base such as sodium hydride or potassium carbonate.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure 8-heptylsulfanyl-1,3-dimethyl-7H-purine-2,6-dione.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as solvent extraction and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
8-Heptylsulfanyl-1,3-dimethyl-7H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the heptylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the purine ring or the heptylsulfanyl group.
Substitution: The heptylsulfanyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced purine derivatives.
Substitution: Substituted purine derivatives with different functional groups.
Scientific Research Applications
8-Heptylsulfanyl-1,3-dimethyl-7H-purine-2,6-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as an anti-inflammatory or anti-cancer agent.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-heptylsulfanyl-1,3-dimethyl-7H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Similar Compounds
- 8-Hexylsulfanyl-1,3-dimethyl-7H-purine-2,6-dione
- 8-Octylsulfanyl-1,3-dimethyl-7H-purine-2,6-dione
- 8-Nonylsulfanyl-1,3-dimethyl-7H-purine-2,6-dione
Uniqueness
8-Heptylsulfanyl-1,3-dimethyl-7H-purine-2,6-dione is unique due to the specific length of its heptylsulfanyl group, which may confer distinct chemical and biological properties compared to its analogs with shorter or longer alkyl chains. This uniqueness can influence its solubility, reactivity, and interaction with biological targets.
Properties
CAS No. |
73908-75-5 |
|---|---|
Molecular Formula |
C14H22N4O2S |
Molecular Weight |
310.42 g/mol |
IUPAC Name |
8-heptylsulfanyl-1,3-dimethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C14H22N4O2S/c1-4-5-6-7-8-9-21-13-15-10-11(16-13)17(2)14(20)18(3)12(10)19/h4-9H2,1-3H3,(H,15,16) |
InChI Key |
FFKZSFMDWWVVHP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCSC1=NC2=C(N1)C(=O)N(C(=O)N2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


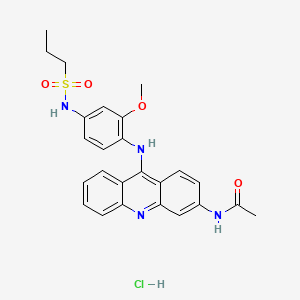
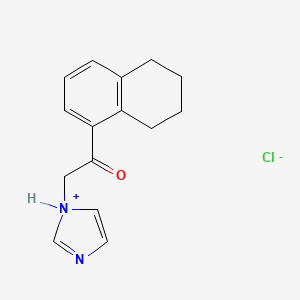
![2,9-Diethyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]azepin-5-one](/img/structure/B13761368.png)
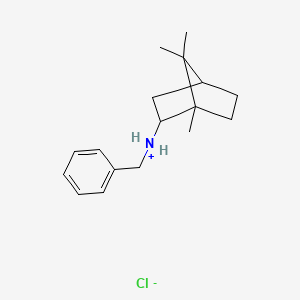

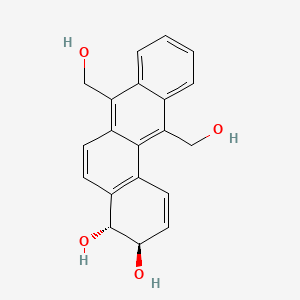
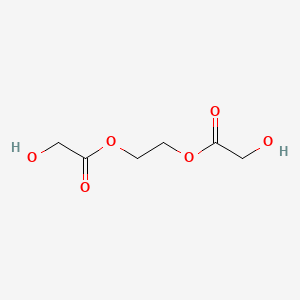


![Acetic acid, [(trioctylstannyl)thio]-, 2-ethylhexyl ester](/img/structure/B13761413.png)
![1-Benzyl-1,2-dihydro-2-[(4-methoxyphenyl)methyl]-3,4-dimethylpyridine](/img/structure/B13761414.png)

